REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH:10]C(=O)C(F)(F)F)=[C:4]([N+:17]([O-:19])=[O:18])[CH:3]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][NH2:10])=[C:4]([N+:17]([O-:19])=[O:18])[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
4.856 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CCNC(C(F)(F)F)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.417 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at room temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
at 50° C. overnight, the reaction mixture was concentrated under reduced pressure
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
To the residue were added ethyl acetate and water
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Type
|
CUSTOM
|
Details
|
the mixture was separated
|
Type
|
EXTRACTION
|
Details
|
After the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CCN)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |